molecular formula C13H26O2 B1679712 Propyl decanoate CAS No. 30673-60-0

Propyl decanoate

Cat. No. B1679712
CAS RN: 30673-60-0
M. Wt: 214.34 g/mol
InChI Key: OVFMRFMJVFDSAA-UHFFFAOYSA-N
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Description

Propyl decanoate, also known as decanoic acid propyl ester or propyl caprate, is a chemical compound with the molecular formula C13H26O2 . It has a molecular weight of 214.3443 .


Molecular Structure Analysis

The molecular structure of propyl decanoate consists of a chain of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the InChI string: InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

Propyl decanoate has a density of 0.87 g/mL at 25°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Propionic Acid Recovery

A study by Keshav et al. (2009) investigated the extraction of propionic acid using Aliquat 336 in various diluents. Propionic acid, a carboxylic acid, has widespread usage in chemical, pharmaceutical, and food industries. This research is significant as it explores reactive extraction techniques for propionic acid recovery from fermentation broth, which is relevant to the application of Propyl Decanoate in industry (Keshav, Chand, & Wasewar, 2009).

2. Combustion Characteristics

Research by Al-Gharibeh et al. (2020) focused on the combustion characteristics of decanoic acid-derived alkyl esters, including propyl decanoate. The study emphasized the impact of carbon number variation in the alkyl moiety on autoignition delay times, which is vital for understanding the combustion processes of these esters (Al-Gharibeh, Leathers, Kumar, & Sung, 2020).

3. Application in Sensor Technology

Han et al. (2019) developed a photoelectrochemical sensor based on ZnO nanorods and MoS2 flakes for the determination of Propyl Gallate, a derivative of propyl decanoate. This sensor, with its ability to detect Propyl Gallate in edible oils, has implications for food quality monitoring and public health (Han et al., 2019).

4. Enzymatic Synthesis and Industrial Applications

Charoensapyanan et al. (2016) conducted a study on the enzymatic synthesis of propyl-α-glycosides and their application as emulsifying and antibacterial agents. This research highlights the potential of propyl glycosides in various industries due to their biodegradable and functional properties (Charoensapyanan, Ito, Rudeekulthamrong, & Kaulpiboon, 2016).

5. Ecotoxicological Effects

Zurita et al. (2007) investigated the ecotoxicological effects of Propyl Gallate, examining its impact on aquatic organisms. This study is crucial for understanding the environmental impact of propyl decanoate derivatives and ensuring sustainable practices in its applications (Zurita, Jos, del Peso, Salguero, López-Artíguez, & Repetto, 2007).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and adequate ventilation should be ensured when handling propyl decanoate . It is also recommended to wear personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

propyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMRFMJVFDSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184713
Record name Propyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl decanoate

CAS RN

30673-60-0
Record name Propyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30673-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
E Al-Gharibeh, R Leathers, K Kumar, CJ Sung - Fuel, 2020 - Elsevier
… It was found that higher carbon numbers lead to an increase in reactivity in terms of the decreased ignition delay times for methyl through propyl decanoate. However, there was a small …
Number of citations: 5 www.sciencedirect.com
PV Jawale, BM Bhanage - Journal of the Indian Chemical Society, 2023 - Elsevier
… In a present study, we report the first-time synthesis of propyl decanoate using immobilized … for the synthesis of propyl decanoate were optimized using response surface methodology. …
Number of citations: 0 www.sciencedirect.com
WE Klopfenstein - Journal of the American Oil Chemists Society, 1985 - Springer
… and cetane number by 1-propyl decanoate and then 2-propyl decanoate. Thus, there appears to be … and methyl laurate > 1-propyl decanoate > 2-propyl decanoate. Cetane number also …
Number of citations: 174 link.springer.com
T Bajer, P Bajerová, S Surmová… - Journal of the …, 2017 - Wiley Online Library
… Only in stone fruit spirits were propyl decanoate and ethyl salicylate found. Some other compounds were observed as being characteristic for individual kinds of analysed fruit spirits, eg …
Number of citations: 21 onlinelibrary.wiley.com
S Luo, M Gao, X Pan, Y Wang, Y He, L Zhu, T Si… - Colloids and Surfaces A …, 2022 - Elsevier
… Finally, the approach was extended to encapsulate 2-hydroxy-3-(octanoyloxy)propyl decanoate (ODO), hexyl salicylate and lavender oil to study the influence of fragrance oils on the …
Number of citations: 7 www.sciencedirect.com
MI Badawy, HF Abou-Waly, GH Ali - International Journal of …, 1999 - Taylor & Francis
… The dominant compounds include C15 , C17 , C17:1 , C19 n-alkanes, C13 , C15 , C16 fatty acids, alkyl esters of propyl decanoate, esters of benzenedicarboxate and diphenyl amine. …
Number of citations: 11 www.tandfonline.com
I Brondz, I Olsen, M Sjöström - Journal of clinical microbiology, 1989 - Am Soc Microbiol
… Figure 3 shows chromatograms of standard ethyl decanoate and propyl decanoate. While the Rt of the ethyl and propyl decanoate was 9.06 and 10.90 min, respectively (Fig. and 3), it …
Number of citations: 37 journals.asm.org
KJ Harrington - Biomass, 1986 - Elsevier
… Methyl octanoate Methyl decanoate n-Butyl octanoate Ethyl decanoate n-Propyl decanoate iso-Propyl decanoate n-Butyl decanoate Methyl laurate Methyl myristate Ethyl myristate …
Number of citations: 338 www.sciencedirect.com
S Jayan - 2016 - researchspace.auckland.ac.nz
… For 90oC the list included decyl ether, tridecanal, hexanoic acid butyl ester, propyl decanoate and dimethyl trisulfide. Except for dimethyl trisulfide, all of the other compounds were …
Number of citations: 1 researchspace.auckland.ac.nz
C Li, J Sun, C Fu, B Yu, SQ Liu, T Li, D Huang - Food chemistry, 2014 - Elsevier
… , about 13.2 mg of 3-(methylthio)propyl butanoate, 10.6 mg of 3-(methylthio)propyl hexanoate, 6.9 mg of 3-(methylthio)propyl octanoate, 10.4 mg of 3-(methylthio)propyl decanoate, 9.4 …
Number of citations: 16 www.sciencedirect.com

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